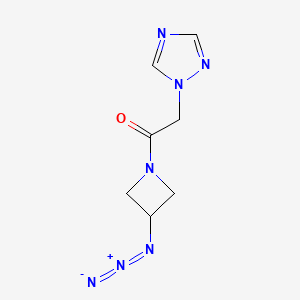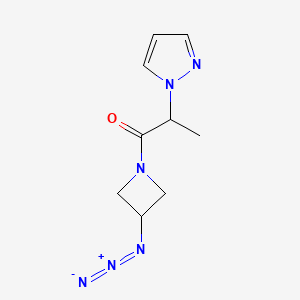
(4-Aminopiperidin-1-yl)(6-methoxypyridin-3-yl)methanone
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationship and Pharmacological Evaluation
A potent NR2B subunit-selective antagonist of the NMDA receptor was identified, demonstrating the importance of structure-activity relationships (SAR) in developing compounds with improved ADME properties for potential therapeutic applications. This compound showed efficacy comparable to besonprodil in a mouse model of formalin-induced hyperalgesia, highlighting its potential in pain management (Borza et al., 2007).
Crystal Structure and Hydrogen Bonding Patterns
The crystal structures of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate and its derivative were analyzed, revealing distinct sites of protonation and hydrogen bonding patterns. This research contributes to understanding the molecular conformations and intermolecular interactions of compounds related to (4-Aminopiperidin-1-yl)(6-methoxypyridin-3-yl)methanone, with implications for drug design and development (Böck et al., 2021).
TRPV4 Antagonists for Pain Treatment
A series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives were synthesized and identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, demonstrating analgesic effects in models of pain. This highlights the therapeutic potential of such compounds in treating pain-related conditions (Tsuno et al., 2017).
Synthesis and Docking Studies
Synthesis, spectral characterization, and docking studies of compounds structurally related to this compound were performed to investigate their antibacterial activity. Such studies are crucial for understanding the molecular basis of the biological activity of novel compounds and guiding the development of new drugs (Shahana & Yardily, 2020).
Safety and Hazards
The safety data sheets (SDS) for “(4-Aminopiperidin-1-yl)(6-methoxypyridin-3-yl)methanone” were not found in the search results. SDS are important documents that provide information about the properties of specific substances, including physical and chemical properties, health and safety hazards, protective measures, and safety precautions for handling, storing, and transporting the chemical .
Eigenschaften
IUPAC Name |
(4-aminopiperidin-1-yl)-(6-methoxypyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-17-11-3-2-9(8-14-11)12(16)15-6-4-10(13)5-7-15/h2-3,8,10H,4-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZAYVYMBSIFCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















